Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is a synthetic compound derived from Ractopamine, which is a beta-adrenergic agonist primarily used in animal feed to promote growth and improve feed efficiency. The addition of the 4-benzyloxy group enhances its pharmacological properties. This compound belongs to the class of phenolic compounds and is characterized by its specific structural modifications that influence its biological activity.
The compound is synthesized through a series of chemical reactions involving starting materials such as 4-cyanophenol and benzyl bromides, utilizing reagents like lithium aluminum hydride for reduction processes. The synthesis pathways are well-documented in scientific literature, particularly in studies focused on related compounds and their biological evaluations .
Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine can be classified under:
The synthesis of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine involves several key steps:
The reactions typically require careful temperature control (e.g., refluxing at 56 °C) and purification steps such as column chromatography to isolate the final product with high purity (≥90%) .
The molecular structure of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine can be represented as follows:
The structure features a benzyl group linked to a phenolic ether, which contributes to its biological activity. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine participates in various chemical reactions typical of beta-adrenergic agonists, including:
The compound's reactivity can be influenced by its functional groups, which may participate in electrophilic or nucleophilic reactions depending on the surrounding environment. Understanding these interactions is crucial for predicting its behavior in vivo.
Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine exerts its effects primarily through stimulation of beta-adrenergic receptors, leading to:
The mechanism involves binding to the beta-1 and beta-2 adrenergic receptors, triggering intracellular signaling pathways that promote anabolic effects in livestock. Studies have shown that compounds like Ractopamine can significantly alter metabolic rates and growth patterns in treated animals.
Relevant data on these properties are essential for determining appropriate handling and application methods in both laboratory and agricultural settings.
Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is primarily used in:
The ongoing research into this compound aims to optimize its use while ensuring animal welfare standards are met. Further exploration into its pharmacodynamics could lead to improved formulations for veterinary applications.
Tri-N,O,O-(4-benzyloxy)benzyl ractopamine (CAS: 1797884-42-4) is a rac-ractopamine derivative where three benzyloxybenzyl groups protect the amine and two phenolic hydroxyl moieties. Its molecular formula is C₆₀H₅₉NO₆, corresponding to a molecular weight of 890.11 g/mol [2] . The structure features a central ractopamine backbone—comprising a β-adrenergic agonist phenethanolamine core—modified at three sites:
Ractopamine itself contains one chiral center at the β-carbon of the ethanolamine side chain, typically existing as a racemic mixture. In this derivative, the stereochemical configuration remains racemic (R/S) due to the absence of asymmetric synthesis during derivatization. The bulky benzyloxybenzyl substituents (each containing a biphenyl-like system) introduce significant steric hindrance, constraining bond rotation and influencing conformational flexibility [5].
Table 1: Molecular Descriptors of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine
Property | Value |
---|---|
CAS Registry Number | 1797884-42-4 |
Molecular Formula | C₆₀H₅₉NO₆ |
Exact Molecular Weight | 890.11356 g/mol |
Stereochemistry | Racemic (single chiral center) |
Key Functional Groups | Tertiary amine, aromatic ethers |
This derivative exhibits distinct physicochemical properties due to its hydrophobic modifications:
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Solubility in MeOH | >50 mg/mL | 25°C |
Melting Point | 77–79°C | Lit. |
Density | 1.178 ± 0.06 g/cm³ | Predicted |
logP (Partition Coeff) | 12.3 ± 1.0 | Predicted |
NMR Spectroscopy (¹H and ¹³C NMR):
Infrared Spectroscopy (IR):Major absorptions include:
Mass Spectrometry:High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 890.4, consistent with the molecular weight. Fragmentation patterns include:
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 4.85 ppm (s, 6H) | Benzylic CH₂ groups |
¹³C NMR | δ 70.8 ppm | Ether-linked methylenes |
IR | 1240 cm⁻¹ | C-O-C asymmetric stretch |
MS | [M+H]⁺ at m/z 890.4 | Molecular ion confirmation |
Tri-N,O,O-(4-benzyloxy)benzyl ractopamine differs significantly from native ractopamine (C₁₈H₂₃NO₃, MW 301.4 g/mol) and other derivatives:
Table 4: Structural and Functional Comparison with Key Analogs
Compound | Molecular Weight (g/mol) | logP | Primary Application |
---|---|---|---|
Ractopamine (free base) | 301.4 | ~1.5 | β-Adrenergic agonist |
O-tert-Butyldimethylsilyl ractopamine | 389.6 | ~6.2 | Synthetic intermediate |
N-(4-Hydroxy)benzyl ractopamine | 407.5 | ~3.8 | Impurity reference standard |
Tri-N,O,O-(4-benzyloxy)benzyl ractopamine | 890.1 | 12.3 | Impurity standard |